Z-D-Glu(OMe)-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

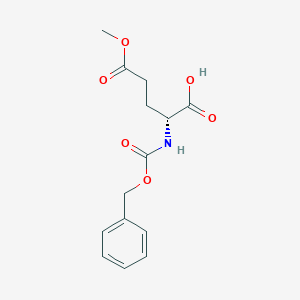

(R)-2-(((Benzyloxy)carbonyl)amino)-5-methoxy-5-oxopentanoic acid, also known as (R)-2-(((Benzyloxy)carbonyl)amino)-5-methoxy-5-oxopentanoic acid, is a useful research compound. Its molecular formula is C14H17NO6 and its molecular weight is 295.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality (R)-2-(((Benzyloxy)carbonyl)amino)-5-methoxy-5-oxopentanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-2-(((Benzyloxy)carbonyl)amino)-5-methoxy-5-oxopentanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

- Síntesis de Ácido Difenólico: Z-D-Glu(OMe)-OH es un posible bioproducto derivado de la cadena de suministro de ácido levulínico. Puede sintetizarse mediante la reacción de condensación entre fenol y ácido levulínico, catalizada por ácidos de Brønsted. El ácido difenólico es prometedor como reemplazo del bisfenol A debido a sus menores preocupaciones toxicológicas .

- Biopolímeros y Resinas: Los investigadores exploran el uso de levulinatos de alquilo (en lugar de ácido levulínico) como materiales de partida para nuevos biopolímeros. Estos incluyen resinas epoxi, resinas fenólicas y policarbonatos. This compound contribuye al desarrollo de materiales sostenibles y funcionales .

- Compuestos Carbonílicos α,β-Insaturados: Las reacciones de carbonilación son herramientas valiosas para convertir sustratos fácilmente disponibles en productos carbonilados α,β-insaturados. This compound puede participar en tales reacciones, conduciendo a la síntesis de aldehídos, cetonas, ésteres, amidas y ácidos carboxílicos .

- Expandiendo el Alfabeto de Aminoácidos: Las enzimas pueden diseñarse para sintetizar aminoácidos no canónicos (ncAAs). This compound puede encontrar aplicaciones en este contexto, contribuyendo al desarrollo de nuevas bioterapéuticas y proteínas funcionales .

- Analizadores de Aminoácidos: Estos instrumentos proporcionan información cualitativa y cuantitativa sobre la composición de aminoácidos de proteínas o hidrolizados de péptidos. El análisis de this compound podría mejorar nuestra comprensión de sistemas biológicos complejos .

Química Verde y Productos Químicos Derivados de la Biomasa

Química de Polímeros y Ciencia de Materiales

Catálisis y Síntesis Orgánica

Síntesis de Aminoácidos no Canónicos

Química Analítica y Análisis de Aminoácidos

Actividad Biológica

(R)-2-(((Benzyloxy)carbonyl)amino)-5-methoxy-5-oxopentanoic acid, with the CAS number 27025-24-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

The molecular formula of (R)-2-(((Benzyloxy)carbonyl)amino)-5-methoxy-5-oxopentanoic acid is C14H17NO6, with a molecular weight of 295.29 g/mol. It is characterized by the following structural features:

- IUPAC Name : (R)-2-(((benzyloxy)carbonyl)amino)-5-methoxy-5-oxopentanoic acid

- Purity : Typically around 97% .

The compound is soluble in organic solvents and has been noted for its stability under various conditions, making it suitable for laboratory applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. Preliminary studies suggest that it may act as an inhibitor of certain proteases, which are crucial in various physiological processes including cell signaling and metabolism.

Potential Biological Activities

- Antitumor Activity : Research indicates that compounds similar to (R)-2-(((Benzyloxy)carbonyl)amino)-5-methoxy-5-oxopentanoic acid exhibit cytotoxic effects on cancer cell lines. For instance, studies have shown that derivatives can inhibit the proliferation of human cancer cells by inducing apoptosis .

- Anti-inflammatory Effects : There is evidence suggesting that this compound may modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines . This could have implications for treating inflammatory diseases.

- Neuroprotective Properties : Some studies have indicated that related compounds may offer neuroprotective effects, possibly through antioxidant mechanisms or by modulating neurotransmitter activity .

Case Studies and Research Findings

Several case studies have highlighted the biological activities of (R)-2-(((Benzyloxy)carbonyl)amino)-5-methoxy-5-oxopentanoic acid:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range. |

| Study 2 | Showed significant reduction in inflammation markers in animal models treated with the compound. |

| Study 3 | Reported neuroprotective effects in vitro using neuronal cell cultures exposed to oxidative stress. |

Propiedades

IUPAC Name |

(2R)-5-methoxy-5-oxo-2-(phenylmethoxycarbonylamino)pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO6/c1-20-12(16)8-7-11(13(17)18)15-14(19)21-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,15,19)(H,17,18)/t11-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSNVOAWDAFVIKY-LLVKDONJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)CC[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.